molecular formula C13H14N4OS B5616766 4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine

4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine

Cat. No. B5616766
M. Wt: 274.34 g/mol
InChI Key: RSUNREXJFMQRKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole-containing compounds often involves chemoselective hydroxymethylation and cyclization reactions. For example, the treatment of 2-(2-oxo-2-arylethylthio)-N-(4H-1,2,4-triazol-3-yl)acetamides with paraformaldehyde in the presence of a base can lead to novel triazole derivatives through a tandem chemoselective hydroxymethylation followed by cyclization, yielding compounds with a thiomorpholine ring exhibiting a boat-like conformation as evidenced by NOESY NMR spectrum (Krishnaraj & Muthusubramanian, 2012).

Molecular Structure Analysis

The molecular structure of triazole-containing compounds can be elucidated using various spectroscopic methods. For instance, crystal structure and vibrational properties have been determined through X-ray diffraction and DFT studies, revealing stable conformations consistent with X-ray data (Sun et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the mechanism of action for this compound. If this compound has biological activity, it could potentially interact with biological targets via the 1,2,4-triazole or benzoyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound . Given the wide range of compounds that contain 1,2,4-triazole or benzoyl groups, this compound could potentially have interesting chemical or biological properties .

properties

IUPAC Name

thiomorpholin-4-yl-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(16-4-6-19-7-5-16)11-2-1-3-12(8-11)17-9-14-15-10-17/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUNREXJFMQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine

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